molecular formula C11H15NO B7967690 (1-Pyridin-2-yl-cyclopentyl)-methanol

(1-Pyridin-2-yl-cyclopentyl)-methanol

Cat. No. B7967690
M. Wt: 177.24 g/mol
InChI Key: NQXVUFAYASZGFN-UHFFFAOYSA-N
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Description

(1-Pyridin-2-yl-cyclopentyl)-methanol is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Pyridin-2-yl-cyclopentyl)-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Pyridin-2-yl-cyclopentyl)-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Palladium(II) Complexes Containing N,N′-Bidentate N-Cycloalkyl 2-Iminomethylpyridine and 2-Iminomethylquinoline : This study discusses the synthesis and characterisation of Palladium(II) complexes, including the use of N-cyclopentyl-1-(pyridin-2-yl)methanimine, and their application in the polymerisation of methyl methacrylate (Kim, S., Kim, E., Lee, H., & Lee, H., 2014).

  • Whole-Cell Biocatalytic Synthesis of S-(4-Chlorophenyl)-(pyridin-2-yl) Methanol : This research aims to synthesize S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a green and efficient way, using recombinant E. coli as a whole-cell catalyst in a liquid-liquid biphasic microreaction system (Chen, Q., Guo, M., Bi, Y., Qu, G., Sun, Z., Wang, Y., & Luo, G., 2021).

  • Synthesis of Nickel Complexes with Bidentate N,O-Type Ligands : This paper discusses the synthesis of nickel complexes, including the use of (pyridin-2-yl)methanol, and their application in the catalytic oligomerization of ethylene (Kermagoret, A. & Braunstein, P., 2008).

  • Synthesis and X-Ray Crystal Structure of a Triple-Stranded Helical Supramolecular Complex : This study reports on the synthesis of a triple-strand helical supramolecular complex involving 3-(pyridin-2-yl)pyrazole (Lam, M., Cheung, S. T. C., Fung, K., & Wong, W., 1997).

  • 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Mild Steel : This research evaluates the effectiveness of triazole derivatives, including (1-(pyridin-4-ylmethyl)-1H-1,2,3- triazole-4-yl)methanol, as corrosion inhibitors for mild steel (Ma, Q., Qi, S., He, X., Tang, Y., & Lu, G., 2017).

  • A New Homogeneous Electrocatalyst for the Reduction of Carbon Dioxide to Methanol : This paper presents a study on the pyridinium ion as a catalyst for the reduction of CO2 to methanol, highlighting its low overpotentials (Seshadri, G., Lin, C., & Bocarsly, A., 1994).

properties

IUPAC Name

(1-pyridin-2-ylcyclopentyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-9-11(6-2-3-7-11)10-5-1-4-8-12-10/h1,4-5,8,13H,2-3,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXVUFAYASZGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Pyridin-2-yl-cyclopentyl)-methanol

Synthesis routes and methods

Procedure details

To a stirred solution of 1-pyridin-2-yl-cyclopentanecarboxylic acid (431) (5 g, 26.178 mmol) in tetrahydrofuran was added BH3.tetrahydrofuran (1M) (52.36 mL) at 0° C. and stirring was continued for 1 h, then this reaction mixture was allowed to stir at room temperature for 5 h while silica thin layer chromatography was performed (50% ethyl acetate in Hexane; Rf=0.5).
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5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Pyridin-2-yl-cyclopentyl)-methanol
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(1-Pyridin-2-yl-cyclopentyl)-methanol
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(1-Pyridin-2-yl-cyclopentyl)-methanol
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(1-Pyridin-2-yl-cyclopentyl)-methanol
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(1-Pyridin-2-yl-cyclopentyl)-methanol
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(1-Pyridin-2-yl-cyclopentyl)-methanol

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